

# An In-depth Technical Guide to the Physical and Chemical Properties of Solavetivone

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## Compound of Interest

Compound Name: Solavetivone

Cat. No.: B1203128

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## Introduction

**Solavetivone** is a naturally occurring sesquiterpenoid phytoalexin, primarily found in solanaceous plants such as potatoes (*Solanum tuberosum*) and tobacco. As a key component of the plant's defense mechanism against pathogens, **solavetivone** has garnered significant interest within the scientific community. Its antimicrobial and anti-inflammatory properties suggest potential applications in drug development and agricultural biotechnology. This technical guide provides a comprehensive overview of the physical and chemical properties of **solavetivone**, detailed experimental protocols, and an exploration of its biological signaling pathways.

## Chemical and Physical Properties

**Solavetivone**, with the IUPAC name (2R,5S,10R)-6,10-dimethyl-2-(prop-1-en-2-yl)spiro[4.5]dec-6-en-8-one, is a bicyclic spiro compound. Its chemical structure and key properties are summarized below.

Property	Value	Source
Chemical Formula	<chem>C15H22O</chem>	--INVALID-LINK--
Molecular Weight	218.34 g/mol	--INVALID-LINK--
CAS Number	54878-25-0	--INVALID-LINK--
Appearance	Crystalline solid	General knowledge
Melting Point	Not experimentally determined in reviewed literature.	
Boiling Point	321.4 °C (Predicted)	
Density	0.96 g/cm³ (Predicted)	
Vapor Pressure	0.0003 mmHg at 25°C (Predicted)	
logP	3.90 (Predicted)	
Solubility	No quantitative data available in reviewed literature. Generally soluble in organic solvents like methanol, ethanol, DMSO, and chloroform.	

## Spectral Data

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned NMR peak list for **solavetivone** is not readily available in the reviewed literature, the expected chemical shifts can be predicted based on its structure.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl groups, the isopropenyl group, and the protons on the spirocyclic ring system. Key signals would include those for the vinyl protons of the isopropenyl group and the proton adjacent to the carbonyl group.

- $^{13}\text{C}$  NMR: The carbon NMR spectrum would display 15 distinct signals, including a characteristic downfield signal for the carbonyl carbon (C=O) typically in the range of 190-220 ppm. Signals for the  $\text{sp}^2$  hybridized carbons of the double bonds would appear in the 100-150 ppm region, while the  $\text{sp}^3$  hybridized carbons of the ring system would be found in the upfield region.

## Infrared (IR) Spectroscopy

The IR spectrum of **solavetivone** is characterized by the following key absorption bands:

Wavenumber ( $\text{cm}^{-1}$ )	Functional Group
~2950-2850	C-H stretch (alkane)
~1670	C=O stretch ( $\alpha,\beta$ -unsaturated ketone)
~1640	C=C stretch (alkene)

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **solavetivone** shows a molecular ion peak ( $[\text{M}]^+$ ) at  $\text{m/z}$  218, corresponding to its molecular weight. The fragmentation pattern is consistent with the structure of a sesquiterpenoid ketone. Key fragmentation pathways likely involve the loss of the isopropenyl group and cleavage of the spirocyclic ring system. A common fragment observed is at  $\text{m/z}$  219.1763  $[\text{M}+\text{H}]^+$  in ESI<sup>+</sup> mode.<sup>[1]</sup>

## Experimental Protocols

### Extraction and Purification of Solavetivone from Potato Tubers

This protocol is a generalized procedure for the extraction and purification of sesquiterpenoid phytoalexins from potato tubers and can be adapted for the specific isolation of **solavetivone**.

#### Materials:

- Potato tubers

- Methanol
- Ethyl acetate
- Hexane
- Silica gel (for column chromatography)
- Rotary evaporator
- Chromatography columns

Workflow Diagram:



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### Extraction and Purification Workflow for **Solavetivone**.

Procedure:

- Homogenization: Fresh potato tubers are washed, peeled, and homogenized in a blender.
- Extraction: The homogenate is extracted with methanol at room temperature with constant stirring for 24 hours. The mixture is then filtered to remove solid debris.
- Concentration: The methanol extract is concentrated under reduced pressure using a rotary evaporator.
- Liquid-Liquid Partitioning: The concentrated aqueous extract is partitioned against ethyl acetate. The ethyl acetate layer, containing the less polar compounds including **solavetivone**, is collected.
- Drying: The ethyl acetate phase is dried over anhydrous sodium sulfate and then concentrated to yield the crude extract.

- **Silica Gel Column Chromatography:** The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
- **Fraction Collection and Analysis:** Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing **solavetivone**.
- **Pooling and Final Concentration:** Fractions containing pure **solavetivone** are pooled and the solvent is evaporated to yield the purified compound.

## Biological Activity and Signaling Pathways

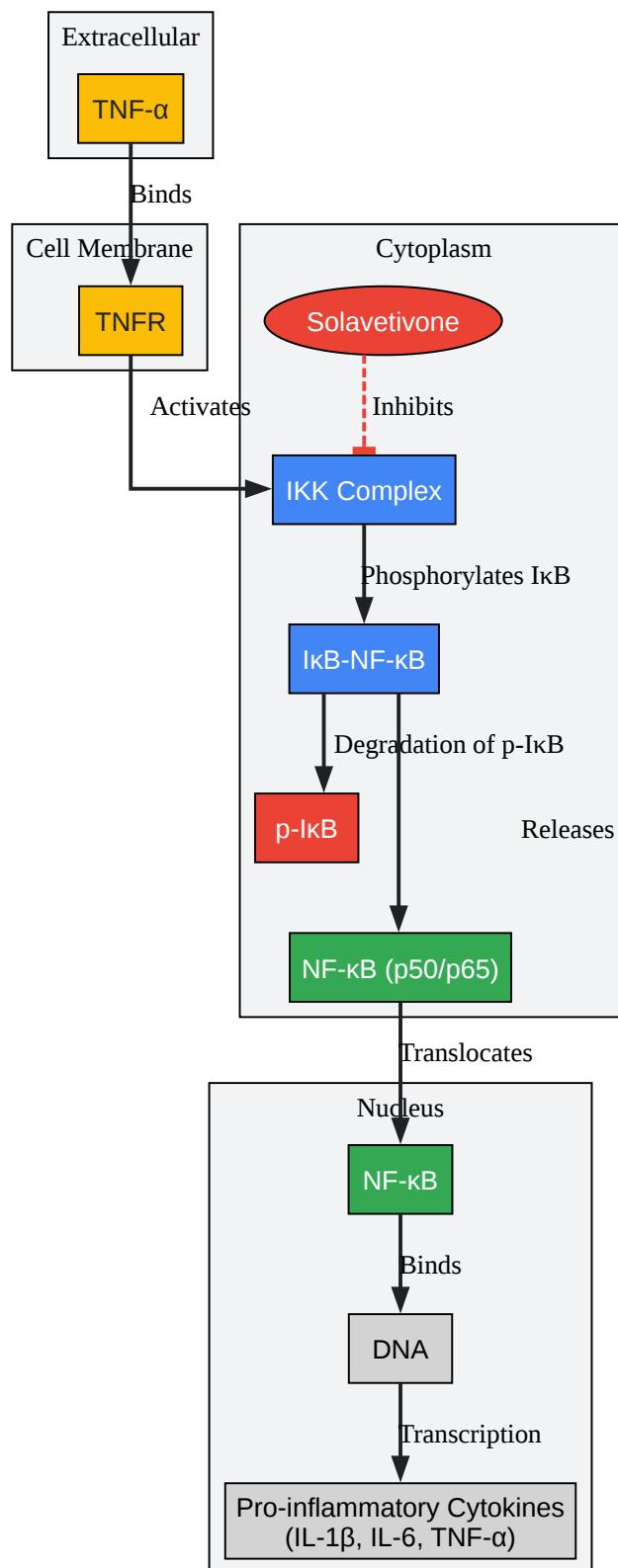
**Solavetivone** exhibits notable anti-inflammatory and antimicrobial activities. Its mechanism of action is believed to involve the modulation of key inflammatory signaling pathways.

### Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including those for cytokines like IL-1β, IL-6, and TNF-α.

Several natural compounds are known to inhibit the NF-κB pathway. It is proposed that **solavetivone** exerts its anti-inflammatory effects through a similar mechanism, likely by inhibiting the IKK complex, thereby preventing IκB phosphorylation and degradation. This action would ultimately block NF-κB nuclear translocation and the subsequent expression of pro-inflammatory cytokines.

Proposed Signaling Pathway Diagram:



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Proposed mechanism of **Solavetivone**'s anti-inflammatory action via NF- $\kappa$ B pathway inhibition.

## Conclusion

**Solavetivone** is a promising natural product with significant biological activities. This guide has provided a detailed overview of its physical and chemical properties, along with methodologies for its extraction and purification. The elucidation of its spectral characteristics and the proposed mechanism of its anti-inflammatory action via the NF-κB pathway offer a solid foundation for future research and development. Further studies are warranted to fully characterize its pharmacological potential and to explore its applications in medicine and agriculture.

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## References

- 1. [pharmacy.hebmu.edu.cn](http://pharmacy.hebmu.edu.cn) [pharmacy.hebmu.edu.cn]
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